molecular formula C17H15NO6S B2929785 [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate CAS No. 1209967-31-6

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate

Cat. No. B2929785
CAS RN: 1209967-31-6
M. Wt: 361.37
InChI Key: GVQSKGIFVGZIRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate is not fully understood. However, it is believed to interact with various biological targets such as enzymes and receptors, leading to changes in their activity and function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and protein kinase C (PKC). It has also been shown to inhibit the growth of various cancer cell lines and exhibit anti-inflammatory and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate is its versatility in various fields of research. It can be used as a building block for the synthesis of novel materials and as a chemical probe to study the function of various biological targets. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are numerous future directions for the research of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate. One potential direction is the development of novel materials with unique properties using this compound as a building block. Another direction is the identification of new biological targets and the development of new drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of this compound.
In conclusion, this compound is a versatile and promising compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully realize the potential of this compound.

Synthesis Methods

The synthesis of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate involves the condensation of furfurylamine and ethyl benzenesulfonate in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with ethyl chloroformate and triethylamine to give the final product.

Scientific Research Applications

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, it has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties. In chemical biology, it has been used as a chemical probe to study the function of various biological targets.

properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6S/c19-17(8-10-25(20,21)14-5-2-1-3-6-14)23-12-13-11-16(24-18-13)15-7-4-9-22-15/h1-7,9,11H,8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQSKGIFVGZIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)OCC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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